molecular formula C10H14FNO B1444970 1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene CAS No. 883539-29-5

1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene

Cat. No. B1444970
CAS RN: 883539-29-5
M. Wt: 183.22 g/mol
InChI Key: QVAGGNDTYUYINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminobutan-2-yl)oxy]-2-fluorobenzene, or 1-ABF, is a synthetic compound that has become increasingly important in the fields of medicinal chemistry, chemical biology, and biochemistry. This compound has unique properties that make it a useful tool for studying the structure and function of biological molecules. It has been used in the synthesis of various small molecules, and its ability to form stable covalent bonds with proteins has made it a valuable tool for studying the structure and function of proteins.

Scientific Research Applications

Chemical Synthesis and Structural Characterizations

  • Amino Acid Assays : R. D. Rapp (1963) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a procedure for serum amino acid assays, highlighting its potential in biochemical analysis (Rapp, 1963).

  • Organic Syntheses : M. Kollmar et al. (2003) discussed the synthesis of 2-Amino-3-fluorobenzoic acid, demonstrating the compound's relevance in organic chemistry (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

  • Metal Ion Complexes and Coordination Chemistry : H. Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, which can include compounds like 1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene in fluorocarbon-containing ligands (Plenio, Hermann, & Diodone, 1997).

  • Pharmaceutical Synthesis : Studies on synthesizing valuable pharmaceutical intermediates often involve derivatives of fluorobenzene, similar to this compound (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

  • Catalysis and Reaction Mechanisms : Fluorobenzene derivatives are also crucial in studying catalytic mechanisms and developing new catalytic processes, as seen in the work of S. Pike et al. (2017) on organometallic chemistry using partially fluorinated benzenes (Pike, Crimmin, & Chaplin, 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAGGNDTYUYINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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